3-Acetyl-1-benzyl-3-methyl-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
3-Acetyl-1-benzyl-3-methyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-benzyl-3-methyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method might include the condensation of an appropriate benzylamine with an acetyl-substituted quinoline derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
3-Acetyl-1-benzyl-3-methyl-3,4-dihydroquinolin-2(1H)-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be investigated for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: May serve as a precursor for the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
2-Methylquinoline: A derivative with similar structural features.
1-Benzyl-3-methylquinolin-2(1H)-one: A closely related compound with potential similar activities.
Uniqueness
3-Acetyl-1-benzyl-3-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
57958-51-7 |
---|---|
Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-acetyl-1-benzyl-3-methyl-4H-quinolin-2-one |
InChI |
InChI=1S/C19H19NO2/c1-14(21)19(2)12-16-10-6-7-11-17(16)20(18(19)22)13-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3 |
InChI Key |
RQPBYCJSIFXNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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